molecular formula C20H14Cl2N2S B2660517 (E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-80-7

(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2660517
CAS RN: 476672-80-7
M. Wt: 385.31
InChI Key: AEHJJBCLFJTMHV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as DCTA and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of DCTA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cellular processes. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and may have neuroprotective effects in the brain.
Biochemical and Physiological Effects:
DCTA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to have potential as a treatment for neurodegenerative diseases, due to its ability to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using DCTA in lab experiments is its unique chemical structure, which allows for precise targeting of specific cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in order to ensure accurate results.

Future Directions

There are many future directions for research on DCTA, including further studies on its mechanism of action, as well as its potential use in drug delivery systems. It may also be useful to explore the potential of DCTA as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the potential advantages and limitations of using DCTA in lab experiments.
In conclusion, (E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a unique chemical compound that has potential for use in a variety of scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Continued research on DCTA may lead to new discoveries and advancements in the fields of medicine and science.

Synthesis Methods

DCTA can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzaldehyde with 2,4-dimethylthiazole-5-carboxaldehyde, followed by the addition of malononitrile and subsequent cyclization. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

DCTA has been studied for its potential use in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. DCTA has also been studied for its potential use in drug delivery systems, due to its unique chemical properties.

properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-12-6-7-16(13(2)8-12)18-11-25-20(24-18)15(10-23)9-14-4-3-5-17(21)19(14)22/h3-9,11H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJJBCLFJTMHV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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